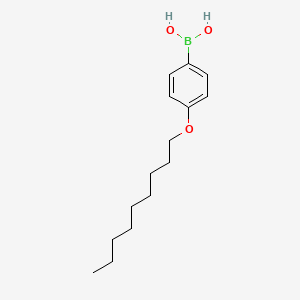

(4-(Nonyloxy)phenyl)boronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(4-nonoxyphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H25BO3/c1-2-3-4-5-6-7-8-13-19-15-11-9-14(10-12-15)16(17)18/h9-12,17-18H,2-8,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAJSPPCQRRBXGB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC=C(C=C1)OCCCCCCCCC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00400723 | |

| Record name | [4-(Nonyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173392-87-5 | |

| Record name | [4-(Nonyloxy)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00400723 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: A Versatile Building Block in Modern Synthesis

An In-Depth Technical Guide to (4-(Nonyloxy)phenyl)boronic Acid for Advanced Research

This compound is an organoboron compound that has garnered significant interest among researchers in organic synthesis, medicinal chemistry, and materials science. Its structure is characterized by a phenyl ring functionalized with a boronic acid group [-B(OH)₂] and a long-chain nonyloxy ether group [-O(CH₂)₈CH₃]. This bifunctional nature makes it a highly valuable and versatile intermediate. The boronic acid moiety serves as a key participant in a variety of powerful cross-coupling reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling, which is a cornerstone for the formation of carbon-carbon bonds.[1] The presence of the nine-carbon nonyloxy tail imparts significant lipophilicity, influencing the solubility and pharmacokinetic properties of resulting molecules, a feature of particular importance in drug discovery.[2] This guide provides a comprehensive overview of its chemical properties, synthesis, reactivity, and application, with a focus on the practical insights required by professionals in the field.

Physicochemical and Safety Profile

A thorough understanding of a compound's properties is fundamental to its effective and safe use in a research setting. The table below summarizes the key physicochemical data for this compound.

| Property | Value | Reference |

| IUPAC Name | This compound | [3] |

| Synonyms | 4-(n-Nonyloxy)phenylboronic acid, 4-(n-Nonyloxy)benzeneboronic acid | [3][4] |

| CAS Number | 173392-87-5 | [3][4] |

| Chemical Formula | C₁₅H₂₅BO₃ | [3][4] |

| Molecular Weight | 264.17 g/mol | [4] |

| Appearance | White solid | [4] |

| Boiling Point | 408.4 ± 47.0 °C (Predicted) | [4] |

| Density | 1.01 ± 0.1 g/cm³ (Predicted) | [4] |

| pKa | 8.72 ± 0.16 (Predicted) | [4] |

| Solubility | Generally soluble in polar organic solvents like ether and ketones; low solubility in water and nonpolar hydrocarbons.[2][5][6][7] | |

| Storage | Store at 2-8°C in a dry, well-ventilated place. Keep container tightly closed and protect from moisture.[4][8] |

Safety and Handling Synopsis

As with all boronic acids, proper handling is crucial. This compound is classified as an irritant.[4]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[8][9]

-

Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][10] Avoid contact with skin, eyes, and clothing.[8] Wash hands thoroughly after handling.[11]

-

First Aid: In case of skin contact, wash off immediately with soap and plenty of water.[10] For eye contact, rinse cautiously with water for several minutes.[8][9] If swallowed or if irritation persists, seek medical attention.[10]

Synthesis Pathway

Aryl boronic acids are typically synthesized via the reaction of an organometallic reagent, such as a Grignard or organolithium reagent, with a trialkyl borate ester, followed by acidic hydrolysis. This robust and widely adopted method allows for the efficient formation of the C-B bond.[12][13]

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Validated Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a self-validating framework for a typical Suzuki-Miyaura coupling reaction. The choice of catalyst, base, and solvent is critical and can be optimized for specific substrates to ensure high yields. [14][15]

Materials and Reagents:

-

This compound (1.2 equivalents)

-

Aryl Bromide (1.0 equivalent)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (1-3 mol%)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 equivalents)

-

Solvent: Toluene/Ethanol/Water mixture (e.g., 4:1:1 ratio)

-

Round-bottom flask, condenser, magnetic stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and condenser, add the aryl bromide (1.0 eq.), this compound (1.2 eq.), and potassium carbonate (2.5 eq.).

-

Inert Atmosphere: Evacuate the flask and backfill with an inert gas (e.g., Argon). Repeat this cycle three times to ensure all oxygen is removed. The exclusion of oxygen is critical as it can deactivate the Pd(0) catalyst.

-

Solvent Addition: Add the degassed solvent mixture (Toluene/Ethanol/Water) via syringe.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the stirring mixture. The mixture may change color, often to yellow or dark brown, indicating the reaction has begun.

-

Reaction: Heat the mixture to reflux (typically 80-100 °C) and monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer.

-

Extraction: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to yield the pure biaryl product.

Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.

Anticipated Spectroscopic Data

For researchers synthesizing or utilizing this compound, confirmation of its structure is paramount. Below are the expected Nuclear Magnetic Resonance (NMR) signals.

-

¹H NMR:

-

Aromatic Region: Two doublets in the aromatic region (approx. δ 6.9-7.8 ppm) characteristic of a 1,4-disubstituted benzene ring.

-

Aliphatic Region: A triplet at ~δ 4.0 ppm corresponding to the two protons of the methylene group attached to the ether oxygen (-O-CH₂ -). A complex multiplet for the subsequent seven methylene groups in the alkyl chain, and a triplet at ~δ 0.9 ppm for the terminal methyl group (-CH₃).

-

Boronic Acid: A broad, exchangeable singlet for the two hydroxyl protons [-B(OH )₂], which may not always be visible depending on the solvent and water content.

-

-

¹³C NMR:

-

Signals for the six aromatic carbons, including the ipso-carbons attached to the oxygen and boron atoms.

-

Nine distinct signals corresponding to the carbons of the nonyloxy chain.

-

-

¹¹B NMR:

Conclusion

This compound is more than a mere chemical reagent; it is an enabling tool for innovation in drug discovery and materials science. Its true value is realized in its capacity to serve as a versatile and reliable building block in the Suzuki-Miyaura coupling and other synthetic transformations. The combination of a reactive boronic acid handle and a lipophilic nonyloxy chain provides chemists with a powerful component for constructing complex molecular architectures with tunable properties. A firm grasp of its properties, reactivity, and handling protocols, as detailed in this guide, is essential for leveraging its full potential in advancing scientific research.

References

- Santa Cruz Biotechnology. (2015, August 5). Safety Data Sheet.

- Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts.

- Sigma-Aldrich. (2025, May 12). Safety Data Sheet.

- P&S Chemicals. Product information, 4-(n-Nonyloxy)phenylboronic acid.

- ChemicalBook. 4-(N-NONYLOXY)PHENYLBORONIC ACID | 173392-87-5.

- Wikipedia. (2025, December 26). 4-Nonylphenylboronic acid.

- Fisher Scientific. (2010, April 9). Safety Data Sheet.

- Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol.

- NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery.

- Fluorochem. (2024, December 19). Safety Data Sheet.

- PubChem - NIH. 4-Benzyloxy-phenylboronic acid | C13H13BO3 | CID 2734314.

- The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis. (n.d.).

- Pinto, M., et al. (2021).

- Sporzynski, A., & Leszczynski, P. (2017). Solubility of phenylboronic compounds in water. Mediterranean Journal of Chemistry.

- The Role of Boronic Acids in Modern Pharmaceutical Synthesis. (n.d.).

- The Chemists' Cookbook. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube.

- Wikipedia. Phenylboronic acid.

- ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.

- Supporting Information for Pressure-induced remarkable luminescence switch of a dimer form of donor–acceptor–donor triphenylamine (TPA)

- Adamczyk-Wozniak, A., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry.

- Journal of Organic Chemistry. (2022).

- ChemicalBook. Phenylboronic acid | 98-80-6.

- Singh, U., & Kumar, A. (2023). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. PMC - PubMed Central.

- TCI Chemicals. Suzuki-Miyaura Cross Coupling Reaction.

- Carl ROTH. Safety Data Sheet: Phenylboronic acid.

- ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions.

- ResearchGate. (2020, June 6). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents.

- Google Patents. A kind of preparation method of 4 amino phenyl boronic acid derivative.

- NIH. C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes.

- ResearchGate. Synthesis of the phenylboronic acid 31.

- NIH. Crystal structure of 4-(methoxycarbonyl)phenylboronic acid.

- Rychnovsky, S. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. YouTube.

- Georganics. (2024, January 9). Phenylboronic acid – preparation and application.

- ResearchGate.

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

- ResearchGate. 1 H-NMR spectrum of a) CRX-3 b)

- Wikipedia. 4-Formylphenylboronic acid.

- PubChem. [4-(Allyloxy)phenyl]boronic acid | C9H11BO3 | CID 21183153.

Sources

- 1. tcichemicals.com [tcichemicals.com]

- 2. Solubility of phenylboronic compounds in water | Mediterranean Journal of Chemistry [medjchem.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 4-(N-NONYLOXY)PHENYLBORONIC ACID | 173392-87-5 [m.chemicalbook.com]

- 5. d-nb.info [d-nb.info]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. datasheets.scbt.com [datasheets.scbt.com]

- 9. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 10. fishersci.com [fishersci.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 13. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 14. youtube.com [youtube.com]

- 15. C(acyl)–C(sp2) and C(sp2)–C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 16. rsc.org [rsc.org]

- 17. par.nsf.gov [par.nsf.gov]

- 18. raineslab.com [raineslab.com]

A Senior Application Scientist's Technical Guide to (4-(Nonyloxy)phenyl)boronic acid

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary: (4-(Nonyloxy)phenyl)boronic acid, CAS number 173392-87-5, is a versatile organoboron compound that has emerged as a critical building block in materials science and medicinal chemistry. Its unique structure, featuring a hydrophilic boronic acid head and a lipophilic nonyloxy tail, imparts desirable physicochemical properties for applications ranging from liquid crystals and organic electronics to the synthesis of complex pharmaceutical intermediates. This guide provides an in-depth examination of its properties, synthesis, and core applications, with a focus on the causality behind experimental choices and protocols designed for reproducibility and validation.

Physicochemical Properties and Characterization

The utility of this compound stems from its amphiphilic nature. The long C9 alkyl chain dictates its solubility in organic solvents and influences molecular packing in solid-state applications, while the boronic acid moiety provides a reactive handle for carbon-carbon bond formation and interactions with diols.[1][2]

Table 1: Physicochemical Data

| Property | Value | Source(s) |

|---|---|---|

| CAS Number | 173392-87-5 | [3] |

| Molecular Formula | C₁₅H₂₅BO₃ | [3] |

| Molecular Weight | 264.17 g/mol | Calculated |

| Appearance | White to off-white solid/powder | [4] |

| Boiling Point | 408.4±47.0 °C (Predicted) | [4] |

| Density | 1.01±0.1 g/cm³ (Predicted) | [4] |

| pKa | 8.72±0.16 (Predicted) | [4] |

| Storage | 2-8°C, under inert atmosphere |[4] |

Expert Insight on Characterization: Standard characterization relies on a combination of spectroscopic techniques.

-

¹H NMR: The proton NMR spectrum provides a clear fingerprint. Expect to see characteristic aromatic proton signals in the ~7.3-7.6 ppm range, a triplet for the -OCH₂- group around 4.0 ppm, multiplets for the aliphatic chain between ~0.8-1.8 ppm, and a broad singlet for the B(OH)₂ protons which may be exchangeable with D₂O.[5][6] The integration of these signals confirms the ratio of aromatic to aliphatic protons.

-

¹³C NMR: Carbon NMR will show aromatic carbons, with the carbon atom attached to the boron being characteristically broad or sometimes unobserved due to quadrupolar relaxation.[7]

-

¹¹B NMR: This technique is particularly useful for assessing the purity and stability of the boronic acid.[8] The sp²-hybridized boron of the boronic acid gives a distinct chemical shift, which will differ from that of its anhydride (a boroxine) or any boronate esters formed.[8][9]

-

FT-IR: Infrared spectroscopy will confirm the presence of O-H stretching (broad, ~3200-3400 cm⁻¹), aromatic C-H stretching (~3000-3100 cm⁻¹), aliphatic C-H stretching (~2850-2960 cm⁻¹), C=C stretching in the aromatic ring (~1600 cm⁻¹), and the B-O stretching band.[5]

Synthesis and Purification Workflow

The most common and reliable synthesis of arylboronic acids involves the reaction of an organometallic intermediate (Grignard or organolithium) with a trialkyl borate ester, followed by acidic hydrolysis.[10][11] This method offers high yields and scalability.

Protocol 2.1: Synthesis from 1-Bromo-4-(nonyloxy)benzene

-

Rationale: This protocol is a self-validating system. The formation of the Grignard reagent is the critical step, indicated by a color change and gentle reflux. The subsequent reaction with the borate ester must be performed at low temperatures to prevent side reactions, such as the addition of a second Grignard molecule to the initially formed boronate ester. Acidic workup is crucial for hydrolyzing the ester to the desired boronic acid.

Step-by-Step Methodology:

-

Grignard Formation: To a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen), add magnesium turnings (1.2 eq). Add a solution of 1-bromo-4-(nonyloxy)benzene (1.0 eq) in anhydrous tetrahydrofuran (THF). Initiate the reaction with gentle heating or a crystal of iodine if necessary. Stir until the magnesium is consumed.

-

Borylation: Cool the resulting Grignard solution to -78 °C in a dry ice/acetone bath. Slowly add triisopropyl borate (1.5 eq) via syringe, maintaining the internal temperature below -60 °C. The choice of triisopropyl borate over trimethyl borate can sometimes improve yields by reducing the formation of undesired ate complexes.

-

Hydrolysis: After stirring at -78 °C for 2-3 hours, allow the mixture to warm to room temperature. Quench the reaction by slowly adding it to a stirred solution of 1 M hydrochloric acid (HCl).

-

Extraction & Isolation: Extract the aqueous layer with ethyl acetate or diethyl ether (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Purification: Concentrate the solution under reduced pressure. The crude product is often purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate) or by column chromatography on silica gel.

dot

Caption: General workflow for the synthesis of this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

This compound is a cornerstone reagent for the Suzuki-Miyaura cross-coupling reaction, one of the most powerful methods for forming C(sp²)-C(sp²) bonds.[12][13][14] This reaction's success lies in its mild conditions, tolerance of diverse functional groups, and the commercial availability of catalysts and reagents.[15][16] The long nonyloxy chain makes this specific boronic acid ideal for synthesizing biaryl compounds that are precursors to liquid crystals and organic semiconductors.[17]

The Catalytic Cycle: A Mechanistic Overview The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.[18][19]

-

Oxidative Addition: A low-valent Pd(0) species reacts with an organic halide (Ar¹-X), inserting itself into the carbon-halogen bond to form a high-valent Pd(II) complex. This is often the rate-determining step.

-

Transmetalation: A base activates the boronic acid to form a more nucleophilic boronate species.[20][21] This species then transfers its organic group (Ar²) to the Pd(II) complex, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex (Ar¹ and Ar²) couple and are eliminated from the metal center, forming the new biaryl product (Ar¹-Ar²) and regenerating the active Pd(0) catalyst, allowing the cycle to continue.[12]

dot

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol 3.1: Synthesis of a Biaryl Compound via Suzuki Coupling

-

Rationale: This protocol is designed for high-yield synthesis and serves as a reliable starting point for optimization. The choice of Pd(PPh₃)₄ as a catalyst is common for its reliability, though more advanced catalysts with bulky phosphine ligands can offer higher turnover numbers, especially for less reactive aryl chlorides.[22][23] The base (e.g., K₂CO₃) is essential for activating the boronic acid for the transmetalation step.[16] A biphasic solvent system (e.g., Toluene/Water) often enhances the reaction rate and simplifies product isolation.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask, combine the aryl halide (e.g., 4-bromobenzonitrile, 1.0 eq), this compound (1.2 eq), and potassium carbonate (K₂CO₃, 2.0 eq).

-

Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This is critical as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent and Catalyst Addition: Add degassed toluene and water (e.g., 4:1 ratio) via syringe. Add the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), Pd(PPh₃)₄, 0.02-0.05 eq).

-

Reaction: Heat the mixture with vigorous stirring at 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and water.[12] Separate the organic layer, and extract the aqueous layer with ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the pure biaryl compound.[12]

Applications in Advanced Materials and Drug Discovery

4.1 Materials Science: The molecular architecture of this compound makes it an excellent synthon for materials with tailored optoelectronic properties.

-

Liquid Crystals: The rigid phenylboronic acid core combined with the flexible nonyloxy tail is a classic design motif for calamitic (rod-shaped) liquid crystals.[17][24] The biaryl structures synthesized via Suzuki coupling using this reagent can exhibit nematic or smectic phases, which are essential for display technologies. The alkyl chain length directly influences the phase transition temperatures and molecular ordering.[1]

-

Organic Electronics: As a building block for conjugated polymers and organic semiconductors, this compound allows for the introduction of solubilizing alkyl chains without compromising the electronic properties of the conjugated backbone significantly.[25] This is crucial for creating solution-processable materials for Organic Field-Effect Transistors (OFETs) and Organic Photovoltaics (OPVs).[26]

4.2 Drug Discovery and Medicinal Chemistry: While boron-containing compounds were once viewed with caution, the approval of drugs like Bortezomib (Velcade) has spurred significant interest in boronic acids for medicinal chemistry.[10][27]

-

Enzyme Inhibition: Boronic acids can act as potent, reversible covalent inhibitors of serine proteases by forming a stable tetrahedral intermediate with the catalytic serine residue. The nonyloxy phenyl group can be tailored to fit into hydrophobic pockets of an enzyme's active site, enhancing binding affinity and selectivity.

-

Synthetic Intermediate: More commonly, this compound serves as a key intermediate. The biaryl motif it helps create is a privileged structure found in numerous biologically active compounds and natural products.[12][15] Its use in late-stage Suzuki couplings allows for the modular assembly of complex drug candidates, facilitating the exploration of structure-activity relationships (SAR).[28][29]

Safety, Handling, and Storage

As with all laboratory chemicals, proper handling is paramount to ensure safety and maintain the integrity of the compound.

-

Handling: Use in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[30] Avoid inhalation of dust and direct contact with skin and eyes.[31]

-

Stability: Boronic acids can undergo dehydration to form cyclic trimeric anhydrides known as boroxines. While this process is often reversible upon exposure to water, it can affect reactivity and stoichiometry.

-

Storage: Store in a tightly sealed container in a cool, dry place (recommended 2-8°C) under an inert atmosphere (e.g., Argon) to minimize degradation.[4]

References

- Benchchem. Application Notes and Protocols: Ethylboronic Acid for the Synthesis of Biaryl Compounds.

- NINGBO INNO PHARMCHEM CO.,LTD. Mastering Suzuki Coupling: The Role of 1-Naphthylboronic Acid in Biaryl Synthesis.

- Various Authors. Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances.

- National Institutes of Health (NIH).

- PubMed Central.

- The Royal Society of Chemistry. Carboxylic Acids as Double Aryl Group Donors for Biaryl Synthesis.

- Bedford, R. B. Palladium Catalysts for the Suzuki Cross-Coupling Reaction: An Overview of Recent Advances.

- MDPI. The Use of Palladium on Magnetic Support as Catalyst for Suzuki–Miyaura Cross-Coupling Reactions.

- American Chemical Society.

- Chemistry LibreTexts. Suzuki-Miyaura Coupling.

- ACS Publications.

- Organic Chemistry Portal. Biaryl synthesis by C-C coupling.

- PubMed Central. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands.

- ChemicalBook. 4-(N-NONYLOXY)PHENYLBORONIC ACID | 173392-87-5.

- Organic Chemistry Portal. Suzuki Coupling.

- Royal Society of Chemistry. Selection of boron reagents for Suzuki–Miyaura coupling.

- The Royal Society of Chemistry.

- Raines Lab. Boronic acid with high oxidative stability and utility in biological contexts.

- MDPI. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective.

- ResearchGate.

- ACS Publications.

- Sigma-Aldrich.

- MDPI.

- Fisher Scientific.

- PubMed. Design and discovery of boronic acid drugs.

- P&S Chemicals.

- ChemicalBook. Phenylboronic acid(98-80-6) 1H NMR spectrum.

- PubMed. Stimuli responsive chiral liquid crystal phases of phenylboronic acid functionalized rodlike viruses and their interaction with biologically important diols.

- ResearchGate. Improving the performance parameters of organic field-effect transistors via alkyl chain length of boronic acid self-assembled monolayers.

- Thermo Fisher Scientific.

- ACS Publications.

- MDPI. Impact of Alkyl-Based Side Chains in Conjugated Materials for Bulk Heterojunction Organic Photovoltaic Cells—A Review.

- Georganics.

- NINGBO INNO PHARMCHEM CO.,LTD.

- PubMed Central. Organic electronics: pioneering the future of sustainable and flexible technology. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE7w0206GWC1bAqRS4Q1Gt2dIluNW32h4StBUp1FoRG55zZM9CygraGlb7I5cDjdAMwhdIaXYnPPoZYZOZnyzYwY9q-2Y02HNdiuzx9DXnAk0X3g9Wd1EV_7y6MBDGnw27qa_aWujcy2O6FgaFc

Sources

- 1. www2.coe.pku.edu.cn [www2.coe.pku.edu.cn]

- 2. mdpi.com [mdpi.com]

- 3. pschemicals.com [pschemicals.com]

- 4. 4-(N-NONYLOXY)PHENYLBORONIC ACID | 173392-87-5 [m.chemicalbook.com]

- 5. researchgate.net [researchgate.net]

- 6. Phenylboronic acid(98-80-6) 1H NMR spectrum [chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. par.nsf.gov [par.nsf.gov]

- 9. raineslab.com [raineslab.com]

- 10. mdpi.com [mdpi.com]

- 11. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Biaryl synthesis by C-C coupling [organic-chemistry.org]

- 15. nbinno.com [nbinno.com]

- 16. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 17. nbinno.com [nbinno.com]

- 18. chem.libretexts.org [chem.libretexts.org]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Suzuki Coupling [organic-chemistry.org]

- 21. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]

- 22. thieme-connect.com [thieme-connect.com]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Stimuli responsive chiral liquid crystal phases of phenylboronic acid functionalized rodlike viruses and their interaction with biologically important diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 25. Organic electronics: pioneering the future of sustainable and flexible technology - PMC [pmc.ncbi.nlm.nih.gov]

- 26. researchgate.net [researchgate.net]

- 27. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective | MDPI [mdpi.com]

- 28. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC [pmc.ncbi.nlm.nih.gov]

- 29. Design and discovery of boronic acid drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 30. fishersci.com [fishersci.com]

- 31. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to (4-(Nonyloxy)phenyl)boronic Acid: Properties, Synthesis, and Application in Cross-Coupling Chemistry

Introduction

In the landscape of modern medicinal chemistry and materials science, the strategic construction of complex molecular architectures is paramount. Boronic acids have emerged as an indispensable class of reagents, largely due to their unique reactivity, general stability, and pivotal role in carbon-carbon bond-forming reactions.[1][2][3] (4-(Nonyloxy)phenyl)boronic acid is a notable example, combining the versatile boronic acid moiety with a long, lipophilic nonyloxy tail. This structure makes it a highly valuable building block for synthesizing molecules where tailored solubility, membrane interaction, or liquid crystalline properties are desired. This guide provides an in-depth examination of its chemical properties, a robust synthetic protocol, and its cornerstone application in the Suzuki-Miyaura cross-coupling reaction, offering field-proven insights for researchers and drug development professionals.

Core Physicochemical and Structural Data

This compound is a white, solid organic compound. Its key properties are summarized below, providing the foundational data required for its effective use in a laboratory setting.

| Property | Value | Source(s) |

| Molecular Weight | 264.17 g/mol | [4][5] |

| Molecular Formula | C₁₅H₂₅BO₃ | [4][5][6] |

| CAS Number | 173392-87-5 | [6] |

| Appearance | White solid | [4] |

| IUPAC Name | This compound | [6] |

| Synonyms | 4-(n-Nonyloxy)benzeneboronic acid, AKOS BRN-0178 | [5][6] |

| Predicted pKa | 8.72 ± 0.16 | [4] |

| Predicted Boiling Point | 408.4 ± 47.0 °C | [4] |

| Storage Conditions | 2-8°C, protect from moisture | [4][7] |

Synthesis of this compound

The most reliable and common synthesis of aryl boronic acids involves the reaction of an organometallic species, typically a Grignard reagent, with a trialkyl borate ester, followed by acidic hydrolysis.[3][8] This approach is highly effective for producing this compound from the corresponding aryl bromide.

Causality Behind the Method: The synthesis hinges on reversing the polarity of the aromatic ring. The carbon atom attached to the bromine in the starting material, 1-bromo-4-(nonyloxy)benzene, is electrophilic. By forming the Grignard reagent, this carbon becomes strongly nucleophilic, enabling it to attack the electron-deficient boron atom of the trialkyl borate. Anhydrous conditions are critical because Grignard reagents are highly basic and will be quenched instantly by protic solvents like water. The final hydrolysis step is necessary to convert the boronate ester intermediate into the desired boronic acid.

Caption: Synthetic workflow for this compound.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The paramount application of this compound is its use as a coupling partner in the palladium-catalyzed Suzuki-Miyaura reaction. This reaction is one of the most powerful and widely used methods for forming carbon-carbon bonds, particularly for creating biaryl structures that are common motifs in pharmaceuticals and organic electronic materials.[2][9][10]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting and optimizing reaction conditions.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl halide (R¹-X), forming a Pd(II) complex.

-

Transmetalation: The boronic acid must first be activated by a base (e.g., K₂CO₃, Cs₂CO₃) to form a more nucleophilic boronate species. This species then transfers its organic group (the 4-(nonyloxy)phenyl moiety) to the palladium center, displacing the halide.

-

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the final biaryl product (R¹-R²) and regenerating the active Pd(0) catalyst, which re-enters the cycle.[10][11]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Synthesis of 4-Methoxy-4'-(nonyloxy)-1,1'-biphenyl

This protocol details a self-validating system for a typical Suzuki coupling. Reaction progress can be monitored by Thin Layer Chromatography (TLC), and the final product identity is confirmed by standard characterization methods.

Objective: To synthesize 4-Methoxy-4'-(nonyloxy)-1,1'-biphenyl via a palladium-catalyzed Suzuki-Miyaura coupling reaction.

Reagents:

-

This compound (1.2 eq)

-

4-Bromoanisole (1.0 eq)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)

-

Potassium Carbonate (K₂CO₃), anhydrous (3.0 eq)

-

Toluene (solvent)

-

Deionized Water

Equipment:

-

Three-neck round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Inert atmosphere setup (Nitrogen or Argon line)

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Setup: To the three-neck flask equipped with a stir bar, reflux condenser, and nitrogen inlet, add this compound, 4-bromoanisole, and potassium carbonate.

-

Inerting: Evacuate and backfill the flask with nitrogen three times to ensure an inert atmosphere. This is crucial as the Pd(0) catalyst is oxygen-sensitive.

-

Solvent Addition: Add toluene and water (typically a 4:1 to 10:1 ratio by volume). The two-phase system facilitates the reaction by dissolving the organic reagents in toluene and the inorganic base in water.

-

Degassing: Bubble nitrogen through the stirred solution for 15-20 minutes to remove any dissolved oxygen.

-

Catalyst Addition: Add the Pd(PPh₃)₄ catalyst to the flask. The solution will typically turn a yellowish color.

-

Reaction: Heat the mixture to reflux (approx. 85-95°C) with vigorous stirring. Monitor the reaction progress by TLC until the 4-bromoanisole starting material is consumed (typically 4-12 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute with ethyl acetate and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure biaryl product.

Safety, Handling, and Storage

Proper handling of this compound is essential for laboratory safety.

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[12]

-

Handling: Use in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[7] Avoid contact with skin, eyes, and clothing.[7] Wash hands thoroughly after handling.[12]

-

Storage: Store in a tightly sealed container in a cool, dry place, as boronic acids can dehydrate to form cyclic boroxine anhydrides.[7][8] The recommended storage temperature is 2-8°C.[4]

-

Hazards: May cause skin, eye, and respiratory irritation. Harmful if swallowed.[7][13]

-

Incompatibilities: Avoid strong oxidizing agents, strong acids, and strong bases.[13]

Broader Implications in Research and Development

The utility of this compound extends beyond a simple building block. The presence of the C₉H₁₉O- chain imparts significant lipophilicity. In drug discovery, this can be strategically employed to:

-

Enhance the permeability of drug candidates across biological membranes.

-

Improve solubility in lipid-based formulation vehicles.

-

Modulate protein-ligand interactions by accessing hydrophobic binding pockets.

In materials science, the long alkyl chain is a classic feature for designing liquid crystals, organic semiconductors, and other functional materials where molecular self-assembly and solubility in organic solvents are critical design parameters. Its ability to form complex biaryl systems makes it an invaluable tool for creating diverse chemical libraries for high-throughput screening.[9]

Conclusion

This compound is a highly versatile and valuable reagent. With a molecular weight of 264.17 g/mol , its true significance lies in its bifunctional nature: a reactive boronic acid head for robust C-C bond formation and a long lipophilic tail for tailoring the physicochemical properties of the final product. A thorough understanding of its properties, synthesis, and the mechanics of its application in the Suzuki-Miyaura coupling enables researchers to leverage this molecule to its full potential in the rapid development of novel pharmaceuticals and advanced materials.

References

- Sigma-Aldrich. (2025, May 12).

- P&S Chemicals.

- Santa Cruz Biotechnology. (2015, August 5).

- Fisher Scientific. (2010, April 9).

- ChemicalBook. 4-(N-NONYLOXY)PHENYLBORONIC ACID | 173392-87-5.

- Wikipedia. 4-Nonylphenylboronic acid.

- NINGBO INNO PHARMCHEM CO.,LTD. 4-Formylphenylboronic Acid: A Versatile Building Block for Organic Synthesis and Drug Discovery.

- Fluorochem. (2024, December 19).

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Pharmaceutical Discovery & Synthesis.

- ChemicalBook. 173392-87-5(4-(N-NONYLOXY)PHENYLBORONIC ACID).

- Wikipedia. Phenylboronic acid.

- Lima, L. M., et al. (2021).

- Organic Chemistry Portal. Suzuki Coupling.

- NINGBO INNO PHARMCHEM CO.,LTD. The Role of Boronic Acids in Modern Pharmaceutical Synthesis.

- ResearchGate. Suzuki-reaction of 4-bromophenol with phenyl boronic acid into 4-phenylphenol.

- ResearchGate. Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid.

- Fisher Scientific. (2025, December 18).

- ChemicalBook. (2023, May 9). Phenylboronic acid:Synthesis,reactions.

- ChemOrgChem. (2025, May 4). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2022 Chemistry| Problem Solved. YouTube.

- Georganics. (2024, January 9).

- Google Patents. US6576789B1 - Process for the preparation of substituted phenylboronic acids.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. nbinno.com [nbinno.com]

- 3. Phenylboronic acid:Synthesis,reactions_Chemicalbook [chemicalbook.com]

- 4. 4-(N-NONYLOXY)PHENYLBORONIC ACID | 173392-87-5 [m.chemicalbook.com]

- 5. 173392-87-5 CAS|4-(N-NONYLOXY)PHENYLBORONIC ACID|生产厂家|价格信息 [m.chemicalbook.com]

- 6. pschemicals.com [pschemicals.com]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. Phenylboronic acid – preparation and application - Georganics [georganics.sk]

- 9. nbinno.com [nbinno.com]

- 10. Suzuki Coupling [organic-chemistry.org]

- 11. youtube.com [youtube.com]

- 12. sds.fluorochem.co.uk [sds.fluorochem.co.uk]

- 13. fishersci.com [fishersci.com]

(4-(Nonyloxy)phenyl)boronic acid synthesis protocol

An In-Depth Technical Guide to the Synthesis of (4-(Nonyloxy)phenyl)boronic acid

This guide provides a comprehensive overview of the synthesis, purification, and characterization of this compound, a valuable intermediate in organic synthesis and a molecule of interest in drug development. Designed for researchers, scientists, and drug development professionals, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale that inform the protocol, ensuring both reproducibility and a deeper understanding of the process.

Introduction and Strategic Overview

Arylboronic acids are a cornerstone of modern organic chemistry, most notably for their role as key coupling partners in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2][3] This palladium-catalyzed carbon-carbon bond-forming reaction is indispensable for the synthesis of biaryls, a common motif in pharmaceuticals, agrochemicals, and advanced materials. The target molecule, this compound, is of particular interest as a potent and selective inhibitor of the enzyme fatty acid amide hydrolase (FAAH), highlighting its potential in therapeutic development.[4] Its long nonyloxy chain also imparts significant lipophilicity, making it a useful building block for materials science applications where solubility in organic media is desired.

This guide will detail a robust and widely applicable synthetic strategy: the formation of an organometallic intermediate from an aryl halide, followed by electrophilic trapping with a borate ester. This classic approach, while requiring careful execution, is highly reliable and instructive. We will also discuss modern alternatives, such as the Miyaura borylation, to provide a complete picture of the available synthetic arsenal.

Retrosynthetic Analysis & Chosen Pathway

A logical retrosynthetic disconnection of the target molecule points to 4-bromo-1-(nonyloxy)benzene as a key intermediate. This precursor can be readily prepared from commercially available 4-bromophenol and 1-bromononane via a Williamson ether synthesis. The aryl bromide then serves as the handle for introducing the boronic acid functionality.

Figure 1: A retrosynthetic approach for this compound.

Synthesis of the Aryl Bromide Precursor

The initial step is the synthesis of 4-bromo-1-(nonyloxy)benzene.

Mechanism and Rationale: The Williamson ether synthesis is a classic Sₙ2 reaction. A base is used to deprotonate the weakly acidic phenol, forming a more nucleophilic phenoxide. This phenoxide then displaces the bromide from 1-bromononane.

-

Choice of Base: Potassium carbonate (K₂CO₃) is an ideal base for this transformation. It is strong enough to deprotonate the phenol but not so strong as to cause side reactions. It is also inexpensive and easy to handle.

-

Choice of Solvent: A polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetone is chosen to dissolve the reactants and facilitate the Sₙ2 reaction without solvating the nucleophile too strongly.

Experimental Protocol: Synthesis of 4-bromo-1-(nonyloxy)benzene

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-Bromophenol | 173.01 | 5.00 g | 28.9 | 1.0 |

| 1-Bromononane | 207.15 | 6.58 g (5.53 mL) | 31.8 | 1.1 |

| Potassium Carbonate | 138.21 | 5.99 g | 43.3 | 1.5 |

| Acetone | 58.08 | 100 mL | - | - |

Procedure:

-

To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-bromophenol (5.00 g, 28.9 mmol), potassium carbonate (5.99 g, 43.3 mmol), and acetone (100 mL).

-

Stir the suspension vigorously and add 1-bromononane (5.53 mL, 31.8 mmol) dropwise.

-

Heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After cooling to room temperature, filter the solid salts and wash with a small amount of acetone.

-

Concentrate the filtrate under reduced pressure to yield a crude oil.

-

Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 4-bromo-1-(nonyloxy)benzene as a colorless oil.

Synthesis of this compound via Grignard Reaction

This stage involves the formation of a Grignard reagent, which is then reacted with a trialkyl borate.

Mechanism and Rationale: The process involves two key steps. First, magnesium metal inserts into the carbon-bromine bond to form the highly nucleophilic Grignard reagent. Second, this organometallic species attacks the electrophilic boron atom of a trialkyl borate.

-

Grignard Formation: This step is notoriously sensitive to moisture and oxygen. All glassware must be flame-dried, and anhydrous solvents must be used. A small crystal of iodine is often added to activate the magnesium surface.

-

Borylation: The Grignard reagent is added to a solution of the borate ester at a very low temperature (typically -78 °C).[5] This is critical. If the temperature is too high, the initially formed boronate ester can be attacked by a second or even third equivalent of the Grignard reagent, leading to the formation of unwanted borinic acid and borane by-products.[5] Triisopropyl borate is often preferred over trimethyl borate due to its greater steric hindrance, which helps to mitigate these side reactions.

-

Hydrolysis: An acidic workup protonates the boronate complex and hydrolyzes the ester groups to yield the final boronic acid.

Figure 2: Workflow for the synthesis of the target boronic acid via the Grignard pathway.

Experimental Protocol: Synthesis of this compound

| Reagent | MW ( g/mol ) | Amount | Moles (mmol) | Equiv. |

| 4-bromo-1-(nonyloxy)benzene | 299.26 | 5.00 g | 16.7 | 1.0 |

| Magnesium Turnings | 24.31 | 0.49 g | 20.0 | 1.2 |

| Triisopropyl borate | 188.08 | 3.77 g (4.48 mL) | 20.0 | 1.2 |

| Anhydrous THF | 72.11 | ~80 mL | - | - |

| Hydrochloric Acid (2M) | 36.46 | As needed | - | - |

Procedure:

-

Glassware Preparation: Flame-dry a three-neck round-bottom flask equipped with a stir bar, dropping funnel, and reflux condenser under a stream of inert gas (Argon or Nitrogen).

-

Grignard Formation: Add magnesium turnings (0.49 g, 20.0 mmol) and a small crystal of iodine to the flask. Add a solution of 4-bromo-1-(nonyloxy)benzene (5.00 g, 16.7 mmol) in anhydrous THF (30 mL) to the dropping funnel.

-

Add a small portion (~5 mL) of the aryl bromide solution to the magnesium. If the reaction does not start (indicated by bubbling and heat), gently warm the flask.

-

Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir at room temperature for 1-2 hours until most of the magnesium is consumed.

-

Borylation: In a separate flame-dried flask, prepare a solution of triisopropyl borate (4.48 mL, 20.0 mmol) in anhydrous THF (50 mL). Cool this solution to -78 °C using a dry ice/acetone bath.

-

Transfer the freshly prepared Grignard solution via cannula into the cold borate solution dropwise, ensuring the internal temperature does not rise above -65 °C.

-

After the addition is complete, allow the mixture to slowly warm to room temperature and stir overnight.

-

Workup and Isolation: Cool the reaction mixture in an ice bath and quench by the slow addition of 2M HCl until the solution is acidic (pH ~2).

-

Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude boronic acid.

Purification and Characterization

Purifying boronic acids can be challenging. They are prone to dehydration, forming cyclic trimeric anhydrides (boroxines), and often streak on standard silica gel chromatography.[6][7]

-

Recrystallization: This is the preferred method if the crude product is a solid. A mixed solvent system, such as hexane/ethyl acetate, can be effective.

-

Acid-Base Extraction: Boronic acids are weakly acidic (pKa ~9) and can be extracted into a basic aqueous solution (e.g., dilute NaOH).[6][8] The aqueous layer is then washed with an organic solvent to remove non-acidic impurities, followed by re-acidification and extraction of the pure boronic acid back into an organic solvent.

-

Derivatization: If chromatography is necessary, the boronic acid can be converted to its more stable and less polar pinacol boronate ester, which is much more amenable to silica gel purification.[6] The ester can then be hydrolyzed back to the boronic acid if required.

Characterization: The final product should be characterized by:

-

¹H and ¹³C NMR Spectroscopy: To confirm the structure and purity.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Melting Point (MP): To assess purity.

An Important Alternative: The Miyaura Borylation

For substrates that may be incompatible with the strongly basic and nucleophilic conditions of Grignard reagent formation, the Palladium-catalyzed Miyaura borylation is a powerful alternative.[9] This reaction couples the aryl bromide with bis(pinacolato)diboron (B₂pin₂) in the presence of a palladium catalyst and a base. This directly forms the boronate ester, which can then be hydrolyzed.

Figure 3: The catalytic cycle for the Suzuki-Miyaura cross-coupling, the primary application for arylboronic acids.

Safety and Handling

Chemical synthesis requires strict adherence to safety protocols.

-

Reagents: Grignard reagents can be pyrophoric and react violently with water. Trialkyl borates and anhydrous solvents are flammable. Boronic acids themselves are classified as irritants, causing skin, eye, and respiratory irritation.[10][11][12][13]

-

Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[14][15]

-

Engineering Controls: All operations, especially those involving anhydrous solvents and Grignard reagents, must be performed in a certified chemical fume hood under an inert atmosphere.[11]

-

Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.

References

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters, 9(5), 757–760. [Link]

-

Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

-

The Hartwig Group. One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. [Link]

-

Organic Chemistry Portal. Arylboronic acid or boronate synthesis. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. (2024). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. [Link]

- Google Patents. (2013). WO2013016185A1 - Synthesis of boronic esters and boronic acids using grignard reagents.

- Google Patents. (2016). US9243004B2 - Synthesis of boronic esters and boronic acids using grignard reagents.

-

Murphy, C. L. W. (2014). Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]

-

University of Illinois Urbana-Champaign. (2007). The Synthesis of Organoboronic Compounds by C-H Activation of Alkanes and Arenes. [Link]

-

Wikipedia. Boronic acid. [Link]

-

Lab Alley. Boric Acid Safety & Hazards. [Link]

-

Hall, D. G. (Ed.). (2005). Boronic Acids: Preparation and Applications in Organic Synthesis and Medicine. Wiley-VCH. [Link]

-

Hardy, C. G., et al. (2022). Improved Purification of GalNAc-Conjugated Antisense Oligonucleotides Using Boronic Acids. Organic Process Research & Development, 26(2), 276–284. [Link]

-

Cole-Parmer. Material Safety Data Sheet - (2-Methylpropyl)boronic acid, 98%. [Link]

-

YouTube. (2024). What Are The Safety Precautions For Using Boric Acid? - Chemistry For Everyone. [Link]

-

Flores-Maltos, A., et al. (2019). Fructooligosaccharides purification: Complexing simple sugars with phenylboronic acid. 3 Biotech, 9(7), 288. [Link]

-

Wilson Salt. SAFETY DATA SHEET BORIC ACID. [Link]

-

Agilent Technologies. (2010). Phenylboronic Acid (PBA) Solid Phase Extraction Mechanisms and Applications. [Link]

-

Reddit. (2024). HELP: Purifying boronic acids sucks : r/OrganicChemistry. [Link]

-

Shringare, P., & Ghoderao, P. (2024). Exploring biomedical applications of phenylboronic acid—functionalized chitosan conjugates. Journal of Applied Polymer Science, 141(5), e54933. [Link]

-

ResearchGate. (2016). How to purify boronic acids/boronate esters? [Link]

-

Wikipedia. 4-Nonylphenylboronic acid. [Link]

-

Poudel, A. J., et al. (2018). Phenylboronic Acid-polymers for Biomedical Applications. Current Medicinal Chemistry, 25(33), 4066-4088. [Link]

-

Lan, T., & Guo, Q. (2017). Phenylboronic acid-decorated polymeric nanomaterials for advanced bio-application. Journal of Materials Chemistry B, 5(4), 547-561. [Link]

-

Matsumoto, A., et al. (2014). Phenylboronic acids-based diagnostic and therapeutic applications. Analytical Sciences, 30(1), 111-117. [Link]

-

Monti, M., et al. (2017). A straightforward synthesis of phenyl boronic acid (PBA) containing BODIPY dyes: new functional and modular fluorescent tools for the tethering of the glycan domain of antibodies. Organic & Biomolecular Chemistry, 15(47), 10008-10012. [Link]

- Google Patents. (2018).

-

ResearchGate. (2021). Synthesis of 4-carboxy-phenylboronic acid via saponification reaction. [Link]

Sources

- 1. Yoneda Labs [yonedalabs.com]

- 2. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Nonylphenylboronic acid - Wikipedia [en.wikipedia.org]

- 5. scispace.com [scispace.com]

- 6. reddit.com [reddit.com]

- 7. researchgate.net [researchgate.net]

- 8. Boronic acid - Wikipedia [en.wikipedia.org]

- 9. m.youtube.com [m.youtube.com]

- 10. laballey.com [laballey.com]

- 11. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 12. fishersci.co.uk [fishersci.co.uk]

- 13. This compound | 173392-87-5 [sigmaaldrich.com]

- 14. youtube.com [youtube.com]

- 15. wilsonsalt.com [wilsonsalt.com]

starting materials for 4-(nonyloxy)phenylboronic acid synthesis

An In-Depth Technical Guide to the Synthesis of 4-(Nonyloxy)phenylboronic Acid: Starting Materials and Core Methodologies

Authored by: A Senior Application Scientist

Abstract

4-(Nonyloxy)phenylboronic acid is a valuable intermediate in organic synthesis, particularly as a coupling partner in Suzuki-Miyaura reactions for the construction of biaryl structures found in pharmaceuticals, liquid crystals, and advanced materials.[1] This guide provides a comprehensive overview of the primary synthetic route to this compound, focusing on the selection of starting materials, detailed experimental protocols, and the underlying chemical principles. It is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically grounded approach to its preparation.

Strategic Overview: A Two-Stage Synthetic Approach

The most prevalent and efficient synthesis of 4-(nonyloxy)phenylboronic acid is achieved through a two-stage process. This strategy begins with the preparation of a key intermediate, an aryl halide bearing the desired nonyloxy side chain, followed by the introduction of the boronic acid moiety via an organometallic intermediate.

The logical flow of this synthesis is as follows:

-

Etherification: A Williamson ether synthesis is employed to attach the C9 alkyl (nonyl) chain to a commercially available phenolic precursor. This step yields the crucial aryl bromide intermediate.

-

Borylation via Grignard Reaction: The aryl bromide is converted into a highly reactive Grignard reagent. This organometallic species then acts as a nucleophile, attacking a boron ester. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the target boronic acid.[1][2]

This approach is favored for its reliability, scalability, and utilization of readily accessible starting materials.

Starting Materials: Selection and Rationale

The success of the synthesis hinges on the quality and appropriate selection of the starting materials. The following table summarizes the key reagents and their specific roles in the reaction sequence.

| Stage | Reagent | Chemical Structure | Role & Rationale | Key Considerations |

| 1: Etherification | 4-Bromophenol | C₆H₅BrO | Provides the core phenyl ring pre-functionalized with bromine at the para position, which is essential for the subsequent borylation step.[3][4] | Purity is critical to avoid side reactions. Should be a white to off-white solid. |

| 1-Bromononane | C₉H₁₉Br | The source of the nine-carbon alkyl (nonyloxy) chain. It acts as the electrophile in the Williamson ether synthesis. | A clear, colorless liquid. The long alkyl chain imparts lipophilicity to the final molecule. | |

| Potassium Carbonate (K₂CO₃) | K₂CO₃ | A mild base used to deprotonate the phenolic hydroxyl group, forming the more nucleophilic phenoxide ion required for the SN2 reaction. | Must be anhydrous to prevent side reactions with the alkyl halide. | |

| Acetone or DMF | C₃H₆O / C₃H₇NO | A polar aprotic solvent that facilitates the SN2 reaction by solvating the potassium cation without solvating the phenoxide anion, thus enhancing its nucleophilicity. | Must be anhydrous. Acetone is often preferred for its ease of removal. | |

| 2: Borylation | 1-Bromo-4-(nonyloxy)benzene | C₁₅H₂₃BrO | The aryl halide precursor for the Grignard reagent. The bromine atom is strategically positioned for conversion to the organometallic intermediate.[5] | Must be pure and dry, as any residual 4-bromophenol will interfere with Grignard formation. |

| Magnesium (Mg) Turnings | Mg | The metal used to form the Grignard reagent (4-(nonyloxy)phenylmagnesium bromide). It inserts into the carbon-bromine bond.[6] | Must be activated (e.g., by grinding or adding a crystal of iodine) to remove the passivating oxide layer. | |

| Tetrahydrofuran (THF) | C₄H₈O | An ethereal solvent that is crucial for stabilizing the Grignard reagent through coordination.[1] | Must be anhydrous and peroxide-free. Distillation from a drying agent is recommended. | |

| Trimethyl Borate (B(OMe)₃) | C₃H₉BO₃ | The electrophilic boron source. The Grignard reagent attacks the electron-deficient boron atom.[2][7] | Highly sensitive to moisture. Should be handled under an inert atmosphere. | |

| Hydrochloric Acid (HCl) | HCl | Used in aqueous solution for the hydrolysis of the intermediate boronate ester to the final boronic acid product.[6][8] | The concentration is typically 1-2 M. |

Detailed Experimental Protocols

Protocol A: Synthesis of 1-Bromo-4-(nonyloxy)benzene

-

Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4-bromophenol (1.0 eq.), potassium carbonate (1.5 eq.), and acetone (approx. 10 mL per gram of 4-bromophenol).

-

Addition of Alkyl Halide: While stirring the suspension, add 1-bromononane (1.1 eq.) dropwise at room temperature.

-

Reflux: Heat the reaction mixture to reflux (approx. 56°C for acetone) and maintain for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup: After cooling to room temperature, filter the mixture to remove the inorganic salts (K₂CO₃ and KBr). Wash the solid residue with a small amount of acetone.

-

Isolation: Evaporate the solvent from the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent like ethanol to yield 1-bromo-4-(nonyloxy)benzene as a white solid or oil.

Protocol B: Synthesis of 4-(Nonyloxy)phenylboronic Acid

This procedure must be conducted under a dry, inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.

-

Grignard Reagent Formation: Place magnesium turnings (1.2 eq.) in a flame-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet. Add a small volume of anhydrous THF. Add a small crystal of iodine or a few drops of 1,2-dibromoethane to initiate the reaction.

-

Aryl Halide Addition: Dissolve 1-bromo-4-(nonyloxy)benzene (1.0 eq.) in anhydrous THF and add it to the dropping funnel. Add a small portion of this solution to the magnesium suspension. Once the reaction initiates (indicated by heat evolution and disappearance of the iodine color), add the remaining solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, continue to stir the mixture for 1-2 hours until most of the magnesium has been consumed.

-

Borylation: Cool the freshly prepared Grignard reagent to -78°C using a dry ice/acetone bath. In a separate flask, dissolve trimethyl borate (1.5 eq.) in anhydrous THF. Add the trimethyl borate solution dropwise to the cold Grignard reagent, ensuring the temperature remains below -60°C.[7] After the addition, allow the mixture to slowly warm to room temperature and stir overnight.

-

Hydrolysis and Isolation: Cool the reaction mixture in an ice bath and slowly quench it by adding cold 1 M aqueous HCl, stirring vigorously. Continue adding acid until the aqueous layer is acidic (pH ~1-2).

-

Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent such as diethyl ether or ethyl acetate (3x).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure. The crude 4-(nonyloxy)phenylboronic acid can be purified by recrystallization from a solvent mixture (e.g., hexanes/ethyl acetate) to yield the final product as a white solid.[9]

Mechanistic Insights and Causality

The Grignard-Borate Reaction

The core of this synthesis is the formation of a carbon-boron bond. This is achieved by the nucleophilic attack of the carbanionic carbon of the Grignard reagent on the electrophilic boron atom of the trialkyl borate.[2]

Causality behind Experimental Choices:

-

Low Temperature for Borylation: The reaction between the Grignard reagent and the borate ester is performed at very low temperatures (-78°C to -40°C) for a critical reason. Grignard reagents can react with the initially formed boronate ester to produce diaryl- and triarylborane species.[7] Keeping the temperature low minimizes these over-addition side reactions, maximizing the yield of the desired mono-aryl boronic acid.

-

Anhydrous Conditions: Grignard reagents are extremely strong bases and will react readily with any protic source, especially water. This would quench the reagent, preventing it from reacting with the borate ester. Therefore, all glassware must be flame-dried, and all solvents must be rigorously anhydrous.

-

Acidic Hydrolysis: The initially formed boronate ester (Ar-B(OR)₂) is stable but needs to be hydrolyzed to the final boronic acid (Ar-B(OH)₂). An acidic workup protonates the alkoxy groups, making them good leaving groups (alcohols), which are then displaced by water.

Conclusion

The synthesis of 4-(nonyloxy)phenylboronic acid via the Grignard pathway is a robust and well-established method. By carefully selecting high-purity starting materials and maintaining rigorous anhydrous and low-temperature conditions during the critical borylation step, researchers can reliably produce this valuable synthetic intermediate. This guide provides the foundational knowledge and practical steps necessary for its successful preparation in a laboratory setting, enabling its application in the development of novel chemical entities.

References

- Arylboronic Acids – DRUG REGULATORY AFFAIRS INTERNATIONAL. (n.d.). WordPress.com.

-

Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved from [Link]

-

The Suzuki-Miyaura Reaction of Phenylboronic Acid with Different Aryl Halides Catalyzed with Cu (II) Salen Complex@KCC-1 as a Recyclable Heterogeneous Catalyst. (n.d.). Journal of Nanostructures. Retrieved from [Link]

- Leermann, T., Leroux, F. R., & Colobert, F. (2011). A General and Convenient Protocol for the Electrophilic Borylation of Aryl Grignard Reagents. Organic Letters, 13(17), 4479–4481.

-

Reaction of Grignard Reagents with Diisopropylaminoborane. Synthesis of Alkyl, Aryl, Heteroaryl and Allyl Boronic Acids. (2012, July 18). Organic Syntheses. Retrieved from [Link]

- Preparation method of arylboronic acid compound. (n.d.). Google Patents.

- Synthesis of aryl boronic acids. (n.d.). Google Patents.

-

4-Bromophenol. (n.d.). PubChem. Retrieved from [Link]

- Preparation method of 4-phenoxyphenylboronic acid. (n.d.). Google Patents.

-

Preparation method of 4-phenoxyphenylboronic acid. (n.d.). Eureka | Patsnap. Retrieved from [Link]

-

1-bromo-4-(nonyloxy)benzene. (n.d.). Chemspace. Retrieved from [Link]

Sources

- 1. CN103570753A - Preparation method of arylboronic acid compound - Google Patents [patents.google.com]

- 2. amcrasto.wordpress.com [amcrasto.wordpress.com]

- 3. Page loading... [guidechem.com]

- 4. 4-Bromo Phenol || A Comprehensive Overview [ketonepharma.com]

- 5. 1-bromo-4-(nonyloxy)benzene - C15H23BrO | CSSB00005760942 [chem-space.com]

- 6. Preparation method of 4-phenoxyphenylboronic acid - Eureka | Patsnap [eureka.patsnap.com]

- 7. CA2297780A1 - Synthesis of aryl boronic acids - Google Patents [patents.google.com]

- 8. CN105820184A - Preparation method of 4-phenoxyphenylboronic acid - Google Patents [patents.google.com]

- 9. (4-(Nonyloxy)phenyl)boronic acid | 173392-87-5 [sigmaaldrich.com]

(4-(Nonyloxy)phenyl)boronic acid solubility in organic solvents

An In-Depth Technical Guide to the Solubility of (4-(Nonyloxy)phenyl)boronic Acid in Organic Solvents

Prepared by: Gemini, Senior Application Scientist

Abstract

This compound is a key intermediate in modern organic synthesis, particularly valued for its role in Suzuki-Miyaura cross-coupling reactions to create complex molecular architectures. Despite its widespread use, quantitative solubility data in common organic solvents remains largely unpublished. This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of this compound. We will delve into the core physicochemical principles governing its solubility, provide a qualitative profile based on analogous structures, and present a detailed, field-proven experimental protocol for generating precise solubility data. This document is designed to empower scientists to optimize reaction conditions, streamline purification processes, and develop robust formulation strategies.

Introduction: The Critical Role of Solubility

This compound, with the chemical formula C15H25BO3, is an arylboronic acid distinguished by a nine-carbon alkoxy chain at the para position.[1] This long, lipophilic tail imparts unique properties, making it a valuable building block for liquid crystals, covalent organic frameworks (COFs), and pharmacologically active molecules.

The success of any chemical process involving this reagent—from reaction kinetics in a Suzuki coupling to the final crystallization and purification—is fundamentally dictated by its solubility in the chosen solvent system. A precise understanding of solubility allows for:

-

Optimization of Reaction Conditions: Ensuring the reagent is sufficiently dissolved to participate effectively in the reaction, preventing rate limitations due to poor solvation.

-

Efficient Purification: Designing crystallization or chromatography protocols based on differential solubility in various solvents.

-

Development of Formulations: Creating stable solutions at desired concentrations for downstream applications.

This guide addresses the existing data gap by providing the theoretical knowledge and practical methodology required to master the solubility challenges associated with this and similar lipophilic boronic acids.

Theoretical Framework: Factors Influencing Solubility

The solubility of this compound is a complex interplay between its molecular structure and the properties of the solvent. A predictive understanding requires analyzing three key factors.

The Dichotomy of the Solute Structure

The molecule possesses a dual nature:

-

The Boronic Acid Head: The -B(OH)2 group is polar and capable of acting as a hydrogen bond donor and acceptor. This moiety favors interaction with polar solvents like ethers and ketones.

-

The Nonyloxy Tail: The long C9H19O- chain is nonpolar and hydrophobic. This substantial lipophilic character dominates the molecule's overall properties, driving solubility in nonpolar, aliphatic, or aromatic hydrocarbon solvents.

The balance between these two opposing characteristics means that optimal solubility is often found in solvents of intermediate polarity or in solvent mixtures. Compared to its parent compound, phenylboronic acid, the nonyloxy group is expected to significantly decrease solubility in highly polar solvents and dramatically increase it in nonpolar hydrocarbon solvents.[2]

The Role of the Solvent

Solvent selection is paramount. Key solvent properties to consider are:

-

Polarity: Polar aprotic solvents like Tetrahydrofuran (THF) and acetone can effectively solvate the boronic acid group through dipole-dipole interactions and hydrogen bonding.[3][4]

-

Hydrogen Bonding: Protic solvents can compete for hydrogen bonding sites, while aprotic solvents that are hydrogen bond acceptors are often excellent choices.

-

Aromaticity: Aromatic solvents like toluene may offer favorable π-stacking interactions with the phenyl ring, enhancing solubility.

The Boroxine Formation Challenge

A critical and often overlooked aspect of boronic acid chemistry is their propensity to undergo reversible dehydration to form cyclic trimeric anhydrides, known as boroxines.[3][5]

3 R-B(OH)₂ ⇌ (R-BO)₃ + 3 H₂O

This equilibrium is influenced by temperature, concentration, and the presence of water. Boroxines are significantly less polar than their corresponding boronic acids and, as a result, often have drastically different (and typically lower) solubility profiles.[3] This equilibrium can lead to inconsistent or non-reproducible solubility measurements if not properly controlled. The experimental protocol detailed in Section 4.0 is designed to mitigate this issue by determining the equilibrium solubility of the entire system.

Solubility Profile of an Analogous Compound: Phenylboronic Acid

| Solvent Class | Example Solvents | Qualitative Solubility of Phenylboronic Acid | Predicted Impact of Nonyloxy Group | Reference |

| Ethers | Tetrahydrofuran (THF), Dipropyl Ether | High | High | [3][4] |

| Ketones | Acetone, 3-Pentanone | High | Moderate to High | [3][4] |

| Chloroalkanes | Chloroform | Moderate | High | [3][4] |

| Hydrocarbons | Methylcyclohexane, Hexanes | Very Low | Moderate to High | [3][4] |

| Alcohols | Methanol, Ethanol | Soluble | Moderate | [5][6] |

Experimental Protocol for Solubility Determination: The Dynamic Method

To generate reliable and reproducible quantitative data, the dynamic (or synthetic) method is the gold standard.[2][6] This technique involves heating a solid-liquid mixture of known composition until complete dissolution is observed, thereby identifying the equilibrium temperature.

Principle of the Method

A biphasic sample of the boronic acid in the chosen solvent is prepared with a precisely known mole fraction. The sample is heated at a slow, controlled rate with vigorous stirring. The temperature at which the last solid particle dissolves (disappearance of turbidity) is the equilibrium solubility temperature for that specific concentration. By repeating this process for several different compositions, a full solubility curve can be constructed.

Apparatus and Materials

-

Jacketed glass vessel with a magnetic stirrer.

-

Circulating fluid bath for precise temperature control (e.g., oil or water bath).

-

Calibrated digital thermometer with a precision of ±0.1 K.

-

Analytical balance (precision of ±0.1 mg).

-

Luminance probe or a laser light source and detector to accurately detect the disappearance of turbidity (visual observation can also be used but is less precise).

-

This compound (high purity).

-

Organic solvents of interest (anhydrous, high purity).

Step-by-Step Procedure

-

Sample Preparation: Accurately weigh the this compound and the chosen organic solvent into the jacketed glass vessel. The composition (mole fraction) must be known with high precision.

-

System Assembly: Assemble the apparatus, ensuring the thermometer is immersed in the sample but not touching the vessel walls and the stirrer provides vigorous agitation.

-

Controlled Heating: Begin heating the sample using the circulating bath at a slow, constant rate (e.g., 0.2-0.3 K/min).[2] A slow rate is critical to maintain thermal equilibrium between the solid and liquid phases.

-

Equilibrium Point Determination: Continuously monitor the sample for turbidity. The temperature at which the solution becomes perfectly clear and free of any solid particles is the equilibrium point. This temperature is recorded as the solubility temperature for that specific mole fraction.

-

Data Collection: Repeat steps 1-4 for a range of compositions to generate a series of data points (mole fraction vs. temperature).

-

Data Analysis: Plot the mole fraction (x) of the boronic acid as a function of the absolute temperature (T). This data can then be correlated using thermodynamic models like the λh equation or polynomial equations for practical use.[2]

Visualization of Workflows and Interactions

Diagrams provide a clear visual representation of the complex processes involved in solubility determination and the underlying molecular interactions.

Caption: Experimental workflow for the dynamic solubility determination method.

Caption: Key molecular interactions governing solubility.

Conclusion and Recommendations

While a lack of published quantitative data for this compound presents a challenge, it does not preclude its effective use. By understanding the fundamental principles of its dual chemical nature and the potential for boroxine formation, researchers can make highly informed decisions about solvent selection. For applications requiring precise concentration control, the dynamic solubility determination protocol provided herein is an essential tool for generating the necessary in-house data. It is recommended that for any new process, a preliminary solubility screening across a range of solvents (e.g., THF, Toluene, Heptane, and Ethyl Acetate) be conducted to identify the optimal system for both reaction and purification.

References

-

ResearchGate. Solubility of investigated compounds in water. Phenylboronic acid... Available at: [Link]

-

Leszczyński, P., Lewandowska, A., Hofman, T., Adamczyk-Woźniak, A., & Sporzyński, A. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data, 65(9), 4449–4455. Available at: [Link]

-

Barrett, A. G. M., & Spilling, C. D. (2012). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. Available at: [Link]

-

Leszczyński, P., Hofman, T., & Sporzyński, A. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry, 49(6), 814-824. Available at: [Link]

-